molecular formula C10H12N2O B6231038 3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one CAS No. 123094-68-8

3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one

Cat. No.: B6231038
CAS No.: 123094-68-8
M. Wt: 176.21 g/mol
InChI Key: YLCSAESVARRUJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one is a heterocyclic compound with the molecular formula C10H12N2O It is a derivative of quinoline, a structure known for its wide range of biological activities

Mechanism of Action

Target of Action

It has been observed that this compound exerts a significant cytotoxic effect against various cancer cell lines . This suggests that it may interact with cellular targets that are crucial for cancer cell survival and proliferation.

Mode of Action

Its observed cytotoxic effects suggest that it may interact with its targets in a way that inhibits cell proliferation or induces cell death .

Biochemical Pathways

Given its observed antiproliferative activity, it is likely that this compound affects pathways related to cell cycle regulation, apoptosis, or other processes critical to cell survival and proliferation .

Result of Action

The primary observed result of the action of 3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one is its cytotoxic effect on cancer cells. It has been shown to exert a significant cytotoxic effect against all tested cancer cell lines . This suggests that the compound’s action results in the inhibition of cancer cell proliferation or the induction of cancer cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-acetyl-4-hydroxyquinoline with methylamine under reflux conditions. The reaction proceeds through nucleophilic substitution and cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted quinolines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the amino and methyl groups.

    Tetrahydroquinoline: A reduced form of quinoline with similar chemical properties.

    Aminoquinolines: Compounds with an amino group attached to the quinoline ring.

Uniqueness

3-amino-7-methyl-5,6,7,8-tetrahydroquinolin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 3-position and the methyl group at the 7-position enhances its reactivity and potential for forming various derivatives with unique activities.

Properties

CAS No.

123094-68-8

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3-amino-7-methyl-7,8-dihydro-6H-quinolin-5-one

InChI

InChI=1S/C10H12N2O/c1-6-2-9-8(10(13)3-6)4-7(11)5-12-9/h4-6H,2-3,11H2,1H3

InChI Key

YLCSAESVARRUJI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=C(C=N2)N)C(=O)C1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.